molecular formula C14H13F2N5O2 B2944875 [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-93-4

[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2944875
CAS No.: 1006444-93-4
M. Wt: 321.288
InChI Key: WEYXLOSSDGDZCH-UHFFFAOYSA-N
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Description

[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl group and the pyrazolyl substituent. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the acylation of the intermediate compound to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]acetic acid
  • [4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
  • [4-(difluoromethyl)-3-methyl-6-(1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Uniqueness

Compared to these similar compounds, [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid stands out due to its unique combination of functional groups. The presence of both the difluoromethyl and pyrazolyl substituents enhances its chemical reactivity and potential for diverse applications. Additionally, its specific structural configuration may confer unique biological activities, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYXLOSSDGDZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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